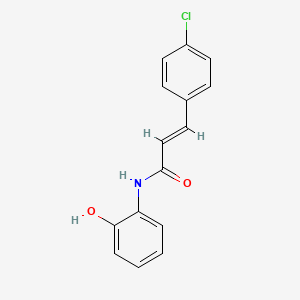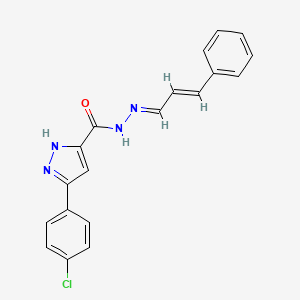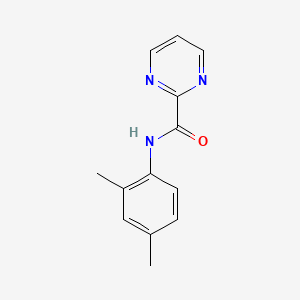
3-(4-chlorophenyl)-N-(2-hydroxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The synthesis and analysis of "3-(4-chlorophenyl)-N-(2-hydroxyphenyl)acrylamide" and related compounds have been subjects of scientific research due to their potential applications in materials science, pharmaceuticals, and chemistry. These compounds are characterized by their acrylamide backbone, which can be modified to impart different physical and chemical properties.
Synthesis Analysis
The synthesis of acrylamides typically involves the reaction of acryloyl chloride with aromatic amines in the presence of a base. For "3-(4-chlorophenyl)-N-(2-hydroxyphenyl)acrylamide", this would involve the reaction of 4-chlorophenylamine and 2-hydroxyaniline with acryloyl chloride. The process may require optimization to improve yield and purity, involving considerations such as temperature control, choice of solvent, and reaction time (Saito, Sugawara, & Matsuda, 1996).
Molecular Structure Analysis
The molecular structure of "3-(4-chlorophenyl)-N-(2-hydroxyphenyl)acrylamide" can be analyzed using techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. These methods provide insights into the compound's crystalline structure, bond lengths, bond angles, and overall geometry. The presence of the chlorophenyl and hydroxyphenyl groups significantly influences the compound's electronic structure and chemical reactivity (Gupta, Rai, Inbanathan, & Fleck, 2013).
Chemical Reactions and Properties
"3-(4-chlorophenyl)-N-(2-hydroxyphenyl)acrylamide" can undergo various chemical reactions, including hydrolysis, polymerization, and reactions with nucleophiles. The acrylamide moiety can react with hydroxyl groups to form hydrogels, which are of interest in material science for their absorbent properties. Additionally, the compound's reactivity can be further explored through its interactions with metals and other organic compounds (Fan Hui, 2007).
Physical Properties Analysis
The physical properties of "3-(4-chlorophenyl)-N-(2-hydroxyphenyl)acrylamide" include its melting point, boiling point, solubility in various solvents, and thermal stability. These properties are crucial for determining the compound's suitability for specific applications, such as in pharmaceutical formulations or as a precursor for further chemical modifications (Nanjundan, Selvamalar, & Jayakumar, 2004).
Chemical Properties Analysis
The chemical properties of "3-(4-chlorophenyl)-N-(2-hydroxyphenyl)acrylamide" are influenced by its functional groups. The chlorophenyl group can participate in electrophilic aromatic substitution reactions, while the hydroxyphenyl group can engage in hydrogen bonding and act as a nucleophile in various reactions. These properties can be harnessed to create derivatives with desired chemical functionalities (Branham, Snowden, & McCormick, 1996).
Applications De Recherche Scientifique
Corrosion Inhibition
A significant application of acrylamide derivatives, such as 3-(4-chlorophenyl)-N-(2-hydroxyphenyl)acrylamide, is found in the field of corrosion inhibition. Research focusing on the synthesis and characterization of new acrylamide derivatives for use as corrosion inhibitors in nitric acid solutions of copper has shown promising results. The study conducted by Abu-Rayyan et al. (2022) explored the effectiveness of synthetic acrylamide derivatives in preventing corrosion of copper in nitric acid solutions through chemical and electrochemical methods. These derivatives were found to act as effective corrosion inhibitors, demonstrating potential for mixed-type inhibition with efficiencies reaching up to 86.1%. The behavior of these compounds during adsorption on copper suggested chemical adsorption following the Langmuir isotherm, with theoretical computations supporting these findings through density functional theory (DFT) and Monte Carlo simulations (MC) (Abu-Rayyan et al., 2022).
Insecticidal Agents
Another notable application is in the development of potential insecticidal agents. A study by Rashid et al. (2021) synthesized interesting N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, leading to the creation of novel acrylamide, hydrazone, acrylonitrile, and chalcone derivatives. These compounds, particularly the acrylamide derivatives, were tested for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis, with some compounds exhibiting excellent results. This research indicates the potential of acrylamide derivatives in contributing to the development of new, effective insecticides (Rashid et al., 2021).
Catalytic Hydrodechlorination
Acrylamide derivatives are also applied in catalytic processes, such as the hydrodechlorination of chlorophenols in water. A study by Lan et al. (2010) designed a microreactor of Pd nanoparticles immobilized shell-corona hollow microspheres of poly[styrene-co-2-(acetoacetoxy)ethyl methacrylate-co-acrylamide] for this purpose. The strategy of using shell-corona hollow microspheres as a microcapsule and catalyst scaffold offered several advantages, including dispersibility in water as a quasi-homogeneous catalyst and efficient catalytic hydrodechlorination of chlorophenols at room temperature under atmospheric pressure (Lan et al., 2010).
Graft Polymerization
Furthermore, acrylamide derivatives have found applications in graft polymerization processes. Hong et al. (2009) studied the grafting of polyacrylamide on cotton fabrics using UV irradiation and immobilized benzophenone as a photo-initiator. This process led to the successful grafting of polyacrylamide, enhancing the fabrics' properties, such as creating active chlorine contents for excellent antibacterial abilities. This application demonstrates the versatility of acrylamide derivatives in material science and engineering (Hong et al., 2009).
Propriétés
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(2-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c16-12-8-5-11(6-9-12)7-10-15(19)17-13-3-1-2-4-14(13)18/h1-10,18H,(H,17,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFFGRHEAFMPSX-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chlorophenyl)-N-(2-hydroxyphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-ethyl-2-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone](/img/structure/B5543961.png)

![N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5543996.png)

![N-[(3S*,4R*)-4-propyl-1-(9H-purin-6-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5544014.png)




![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-benzothiophene-5-carboxamide](/img/structure/B5544037.png)
![1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5544052.png)
![N-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-4-morpholinamine](/img/structure/B5544066.png)

![4-[4-(diethylamino)benzylidene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5544075.png)